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The quest for advanced and sustainable fuels has intensified research into the properties of

various hydrocarbon classes. Among these, cycloalkanes are significant components of

conventional and alternative fuels, prized for their high energy density. This guide provides a

comparative analysis of n-pentylcyclopentane, a C10 cycloalkane, and examines how its

molecular structure correlates with key fuel properties. By comparing it with other cycloalkanes,

we can elucidate the structure-property relationships that are critical for fuel design and

development.

Comparative Analysis of Fuel Properties
The performance of a fuel is determined by a range of physical and chemical properties. For

cycloalkanes, the size of the ring and the length and branching of the alkyl substituent are

critical structural features. The following table summarizes key fuel properties for n-

pentylcyclopentane and provides a comparison with dimethylcyclohexane (DMCH) isomers to

illustrate the effects of isomerism.
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Fuel Property
n-
Pentylcyclope
ntane

cis-1,3-
Dimethylcyclo
hexane

cis-1,2-
Dimethylcyclo
hexane

Justification
for Property

Molecular

Formula
C10H20 C8H16 C8H16

Defines the

elemental

composition and

molecular

weight.

Molecular Weight

( g/mol )
140.27 112.21 112.21

Influences

energy density

and volatility.

Density @ 20°C

(g/mL)

~0.795

(Calculated from

NIST data)

N/A N/A

Higher density

leads to higher

volumetric

energy content.

Boiling Point (°C) 173.5 (Predicted) N/A N/A

A key measure of

fuel volatility,

affecting engine

start and

evaporation.

Viscosity @ 25°C

(mPa·s)

~1.4 (Estimated

from NIST data)
N/A N/A

Affects fuel

atomization and

the performance

of fuel injection

systems.

Heat of

Combustion

(liquid) (kJ/mol)

-6563.8 ± 2.0 N/A N/A

The total energy

released during

complete

combustion.
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Derived Cetane

Number (DCN)
Not Available 37.4 21.8

Measures

ignition quality;

higher numbers

indicate shorter

ignition delay.

Note: Experimental data for n-pentylcyclopentane's fuel-specific properties like cetane

number is limited in publicly available literature. The comparison with DMCH isomers, which

are smaller cycloalkanes, is provided to demonstrate the significant impact of substituent

positioning on ignition quality.

Structure-Property Relationship Visualization
The following diagram illustrates the logical relationship between the structural components of

an alkylcycloalkane like pentylcyclopentane and its resulting fuel properties.
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Caption: Correlation between molecular structure and key fuel properties.

Experimental Protocols
The data presented in this guide are derived from established experimental and computational

methods. Below are detailed methodologies for the key properties cited.

Density and Viscosity Measurement
The thermophysical properties such as density and viscosity for n-pentylcyclopentane are

critically evaluated and compiled in databases like the National Institute of Standards and

Technology (NIST) Web Thermo Tables (WTT). These values are typically determined using

the following methods:

Density: Density is often measured using a vibrating tube densimeter. This instrument

measures the oscillation frequency of a U-shaped tube filled with the sample liquid. The

frequency of oscillation is directly related to the density of the liquid. The instrument is

calibrated using fluids of known density (e.g., dry air and pure water) at various temperatures

and pressures.

Viscosity: Liquid viscosity can be determined using a falling-body viscometer. This method

involves measuring the terminal velocity of a precisely machined piston or sphere falling

through the fluid under gravity. The viscosity of the fluid is then calculated based on the fall

time, the dimensions of the apparatus, and the densities of the piston and the fluid.

Measurements are conducted under controlled temperature and pressure conditions.

Heat of Combustion Determination
The heat of combustion is a measure of the energy released when a substance is completely

burned in oxygen.

Method: The standard method is bomb calorimetry. A known mass of the sample (e.g., n-

pentylcyclopentane) is placed in a stainless steel container (the "bomb"), which is then

filled with high-pressure oxygen. The bomb is submerged in a known quantity of water in a

thermally insulated container. The sample is ignited electrically, and the complete

combustion reaction causes a rise in the temperature of the water.
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Calculation: By measuring this temperature change and knowing the heat capacity of the

calorimeter system, the heat of combustion of the substance can be accurately calculated.

Derived Cetane Number (DCN) Measurement
The cetane number is the primary indicator of a diesel fuel's ignition quality. The Derived

Cetane Number (DCN) is determined using an Ignition Quality Tester (IQT), which provides a

more rapid and smaller-scale alternative to the traditional ASTM D613 engine test.

Apparatus: The test is performed according to the ASTM D6890 standard using a Constant

Volume Combustion Chamber (CVCC), often referred to as an Ignition Quality Tester (IQT).

Procedure:

The combustion chamber is charged with compressed air and heated to a standard

temperature (typically around 550°C).

A small, precise amount of the fuel sample is injected into the hot chamber, where it auto-

ignites.

A pressure transducer records the rapid pressure increase inside the chamber that

accompanies combustion.

The ignition delay (ID) is measured as the time from the start of fuel injection to the onset

of combustion (identified by the sharp pressure rise).

This measured ignition delay is then used in an empirical equation, derived from

calibration with primary reference fuels (n-hexadecane, with a cetane number of 100, and

2,2,4,4,6,8,8-heptamethylnonane, with a cetane number of 15), to calculate the Derived

Cetane Number. As demonstrated with DMCH isomers, this method is highly sensitive to

molecular structure, revealing significant differences in reactivity between closely related

compounds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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